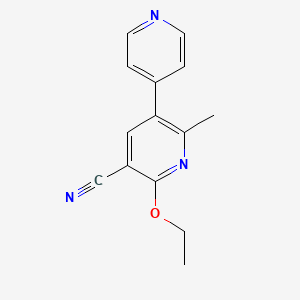

Milrinone impurity 7

Description

Milrinone is a selective phosphodiesterase-3 (PDE-3) inhibitor used clinically as an inodilator, exerting positive inotropic and vasodilatory effects. It is primarily administered intravenously or via inhalation to manage acute decompensated heart failure, pulmonary hypertension, and post-cardiac surgery complications. Milrinone enhances cardiac output by increasing intracellular cyclic adenosine monophosphate (cAMP), leading to improved myocardial contractility and reduced systemic/pulmonary vascular resistance .

Properties

Molecular Formula |

C14H13N3O |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-ethoxy-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C14H13N3O/c1-3-18-14-12(9-15)8-13(10(2)17-14)11-4-6-16-7-5-11/h4-8H,3H2,1-2H3 |

InChI Key |

LTRWHTALMSUCNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C(C=C1C#N)C2=CC=NC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Milrinone impurity 7 involves the reaction of ethyl 2-methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbimidate with hydrochloric acid. The reaction conditions typically include ambient temperature and a controlled pH environment to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and isolate the impurity .

Chemical Reactions Analysis

Analytical Characterization of Impurities

The HPLC methods developed for milrinone analysis include the detection of eight impurities (A–H) . While Impurity 7 is not explicitly defined in the provided sources, its characterization would align with the following validated parameters:

Key Validation Data

| Parameter | Criteria | Result |

|---|---|---|

| Specificity | No interference at retention time | Confirmed via peak purity (>996) |

| Linearity | Correlation coefficient (r² ≥ 0.998) | Achieved for 10–300% concentration |

| Precision | %RSD ≤ 2% | <0.4% for assay and impurities |

| Accuracy | Recovery >96% | 99.6–100.7% (mean: 100.3%) |

Stress Degradation and Stability

Stress testing under acidic, basic, oxidative, thermal, and photolytic conditions identified degradation pathways . While the exact degradation profile of Impurity 7 is unspecified, common degradation products in such conditions include:

-

Acidic Hydrolysis : Hydrolysis of ester groups.

-

Basic Conditions : Nucleophilic attack on carbonyl groups.

-

Oxidative Stress : Oxidation of labile functional groups.

Research Gaps and Recommendations

The provided sources lack explicit structural or mechanistic data for Impurity 7. To advance understanding:

Scientific Research Applications

Milrinone impurity 7 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to identify and quantify related substances in Milrinone formulations.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Milrinone.

Industry: Utilized in quality control processes to ensure the purity and efficacy of Milrinone products

Mechanism of Action

The mechanism of action of Milrinone impurity 7 is closely related to that of Milrinone. As a phosphodiesterase III inhibitor, it increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to enhanced cardiac contractility and vasodilation. The molecular targets include phosphodiesterase III enzymes, which are inhibited to prevent the breakdown of cAMP .

Comparison with Similar Compounds

Milrinone is often compared to other PDE inhibitors, inotropes, and vasodilators in terms of efficacy, safety, and hemodynamic outcomes. Below is a structured comparison based on pharmacological and clinical evidence:

Milrinone vs. Dobutamine

Key Findings :

- Milrinone’s vasodilatory effects are superior for pulmonary hypertension, while dobutamine’s β1-agonism increases myocardial oxygen demand, posing risks in ischemic conditions .

- In cardiogenic shock, both agents show comparable efficacy, but milrinone’s longer half-life necessitates cautious titration .

Milrinone vs. Cilostazol

Key Findings :

- Milrinone is 2–3× more potent than cilostazol in suppressing ventricular arrhythmias, likely due to stronger cAMP modulation .

Milrinone vs. IBMX (Isobutylmethylxanthine)

Key Findings :

- IBMX demonstrates superior antiarrhythmic activity during myocardial ischemia, whereas milrinone’s hypotensive effects may exacerbate ischemia .

Milrinone vs. Inhaled Iloprost

Key Findings :

- Iloprost’s sustained PVR reduction makes it preferable for prolonged pulmonary hypertension management, while milrinone’s rapid action suits acute settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.